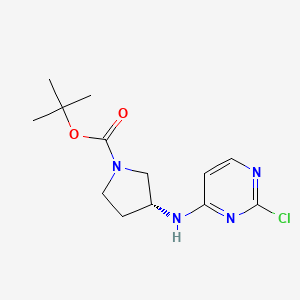

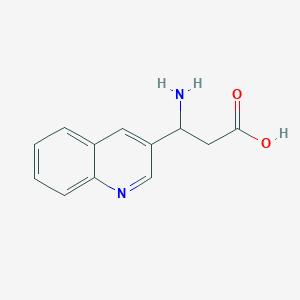

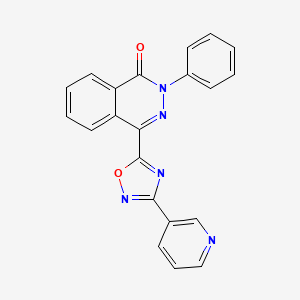

![molecular formula C22H13BrN4O2 B3230122 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291859-72-7](/img/structure/B3230122.png)

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

描述

Molecular Structure Analysis

The molecule contains a bromophenyl group, which is a phenyl ring (a hexagonal carbon ring) with a bromine atom attached. It also contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. Finally, it contains a phthalazinone ring, which is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, the oxadiazole ring, and the phthalazinone ring. The bromine atom could potentially be replaced in a substitution reaction. The oxadiazole ring might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .科学研究应用

- Pyrazolines, including derivatives of this compound, have demonstrated antibacterial properties . Researchers have explored their potential in combating bacterial infections, making them promising candidates for drug development.

- Reports suggest that pyrazolines exhibit antifungal activity . Investigating this compound’s effectiveness against fungal pathogens could lead to novel antifungal agents.

- Pyrazolines have been investigated for their antiparasitic properties . Exploring their impact on parasites could contribute to the development of new treatments for parasitic diseases.

- Some pyrazolines, including this compound, have shown anti-inflammatory activity . Understanding their mechanisms of action and potential applications in managing inflammatory conditions is essential.

- Oxidative stress plays a crucial role in various diseases. Pyrazolines, with their antioxidant activity, may help counteract free radicals and protect cells from damage . Further research could explore their therapeutic potential.

- In a novel study, researchers investigated the neurotoxic effects of this compound on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in rainbow trout alevins . AchE is essential for normal nerve function, and MDA serves as a biomarker for oxidative injury. Understanding its impact on fish behavior and survival provides valuable insights.

Antibacterial Activity

Antifungal Properties

Antiparasitic Potential

Anti-Inflammatory Effects

Antioxidant Properties

Neurotoxicity Assessment

作用机制

Target of Action

A related compound, a pyrazoline derivative, has been shown to have an effect onAcetylcholinesterase (AchE) activity . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

The related pyrazoline derivative has been shown to have an inhibitory effect on ache activity . This suggests that the compound might interact with its targets in a way that modulates their activity.

Biochemical Pathways

The related pyrazoline derivative has been associated with changes in the levels ofmalondialdehyde (MDA) , a biomarker for oxidative stress . This suggests that the compound might affect pathways related to oxidative stress and free radical production.

Pharmacokinetics

The compound’s physical properties such as its density, boiling point, and flash point are available . These properties can influence the compound’s pharmacokinetics and bioavailability.

Result of Action

The related pyrazoline derivative has been associated with changes in ache activity and mda levels . This suggests that the compound might have neuroprotective effects and could modulate oxidative stress.

安全和危害

属性

IUPAC Name |

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQCFHUUQUAZGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol](/img/structure/B3230083.png)

![N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3230102.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3230119.png)

![Benzoic acid, 2-[(chlorosulfonyl)methyl]-](/img/structure/B3230141.png)